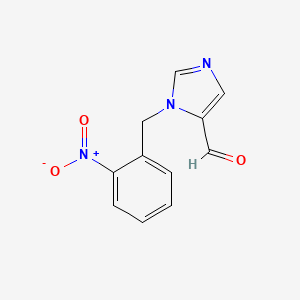
3-(2-Nitro-benzyl)-3H-imidazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde is an organic compound that features both an imidazole ring and a nitrobenzyl group
準備方法
The synthesis of 1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzyl alcohol to form 2-nitrobenzyl alcohol. This intermediate is then subjected to further reactions to introduce the imidazole ring and the aldehyde group. The specific reaction conditions, such as the choice of solvents and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems.
化学反応の分析
1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl position can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of photolabile protecting groups.
Biology: The compound’s photoreactive properties make it useful in studying biological processes through controlled release of active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing compounds that can be activated by light for targeted therapies.
Industry: It is used in the development of advanced materials, such as photolabile linkers for solid-phase synthesis
作用機序
The mechanism by which 1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde exerts its effects is primarily through its photoreactive properties. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, leading to the release of the imidazole-5-carbaldehyde moiety. This reaction can be harnessed to control the release of active compounds in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the released compounds .
類似化合物との比較
1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde can be compared with other nitrobenzyl derivatives, such as 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol. These compounds share similar photoreactive properties but differ in their specific functional groups and applications. The uniqueness of 1-(2-Nitrobenzyl)-1H-imidazole-5-carbaldehyde lies in its combination of the imidazole ring and the aldehyde group, which provides additional versatility in chemical reactions and applications .
Similar Compounds
- 2-Nitrobenzyl alcohol
- 1-(2-Nitrophenyl)ethanol
- 2-Nitrobenzyl chloride
These compounds are structurally related and share some chemical properties, but each has unique features that make them suitable for different applications.
特性
CAS番号 |
85103-00-0 |
|---|---|
分子式 |
C11H9N3O3 |
分子量 |
231.21 g/mol |
IUPAC名 |
3-[(2-nitrophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O3/c15-7-10-5-12-8-13(10)6-9-3-1-2-4-11(9)14(16)17/h1-5,7-8H,6H2 |
InChIキー |
HXVQHUUOUFAHJL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C=NC=C2C=O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



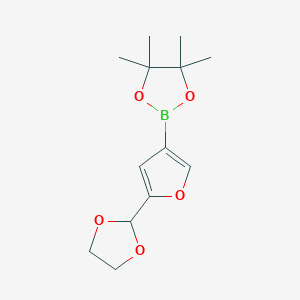
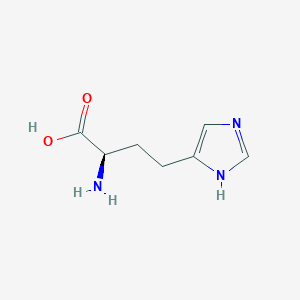
![6-bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B15146527.png)
![(2S,3S,4R,4As,6aS,6bR,8aR,11S,12S,12aR,14aS,14bS)-2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B15146535.png)

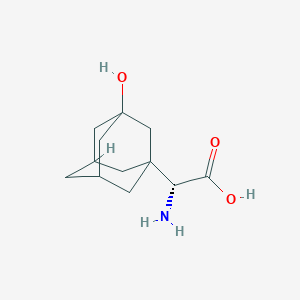
![[4-(2-Methylbutan-2-yl)cyclohexyl]hydrazine](/img/structure/B15146556.png)
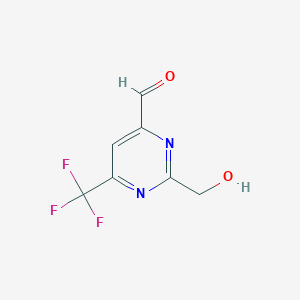
![Sodium 2-[(3-bromo-4-hydroxyphenyl)(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B15146579.png)
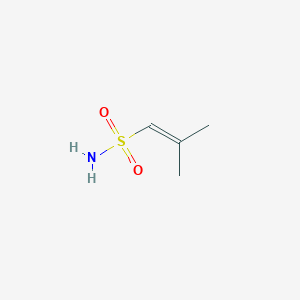
![Sodium 4-[3,6-bis(diethylamino)-2,7-dimethylxanthenium-9-yl]benzene-1,3-disulfonate](/img/structure/B15146603.png)

![4-[(tert-butoxycarbonyl)amino]-3-hydroxy-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B15146611.png)
